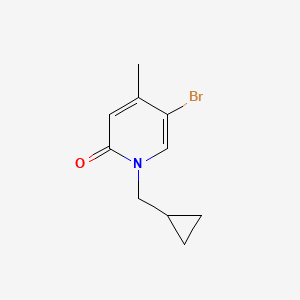

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLXPPUZAJVFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1Br)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the use of bromine in an organic solvent such as dichloromethane, followed by cyclization using a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

Research has indicated that compounds similar to 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one exhibit significant activity as inhibitors of certain neurotransmitter receptors, particularly AMPA and kainate receptors. These receptors are critical in the modulation of synaptic transmission and are implicated in various neurological disorders.

Case Study:

A study demonstrated that derivatives of dihydropyridine compounds showed promising results in inhibiting AMPA receptor activity, suggesting potential therapeutic applications for conditions such as epilepsy and neurodegenerative diseases .

2. Antimicrobial Activity:

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibiotic.

Data Table: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthetic Applications

3. Organic Synthesis:

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Case Study:

In a synthetic route described in the literature, this compound was utilized to produce novel derivatives with improved pharmacological profiles through selective functionalization at the nitrogen atom .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one, focusing on substituent effects, physicochemical properties, and inferred reactivity.

Structural and Substituent Analysis

The table below highlights key structural differences among analogs:

Physicochemical and Electronic Properties

- Electronic Effects: The methyl group at C4 (target) is electron-donating, increasing electron density at the pyridinone ring. In contrast, trifluoromethyl (CF₃) in the analog (C₇H₅BrF₃NO) withdraws electrons, polarizing the ring and altering reactivity in cross-coupling reactions . Nitro-substituted analogs (e.g., C₇H₇BrN₂O₃) exhibit enhanced electrophilicity at C3, favoring nucleophilic aromatic substitution but increasing toxicity risks .

- Lipophilicity : Cyclopropylmethyl and ethyl groups enhance lipophilicity (logP ~2.5–3.0) compared to difluoromethyl (logP ~1.8), impacting membrane permeability and pharmacokinetics .

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀BrNO

- CAS Number : 1114573-41-9

- Molecular Weight : 228.09 g/mol

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation. PLK4 overexpression can lead to centriole overduplication, a hallmark of cancer cells. Inhibition of PLK4 could stabilize p53 and induce cell cycle arrest in cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may target sigma receptors, which are involved in neuroprotection and modulation of neurotransmitter systems .

- Antioxidant Activity : Dihydropyridine derivatives have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress .

Cancer Treatment

The inhibition of PLK4 by this compound suggests its potential application in treating various cancers. Studies have shown that targeting PLK4 can slow down the growth of tumor cells and enhance the effectiveness of existing therapies .

Neurological Disorders

Given its interaction with sigma receptors, this compound could be explored for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are recommended for introducing the cyclopropane moiety in 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one?

The cyclopropane group is typically introduced via alkylation or nucleophilic substitution. For example, cyclopropane-containing substituents like cyclopropylmethyl bromide can react with deprotonated dihydropyridinone intermediates. Key considerations include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during alkylation.

- Reaction conditions : Optimize temperature (often 0–25°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Reference analogous brominated dihydropyridinone syntheses in , where bromo-substituted ketones are synthesized via Friedel-Crafts acylation or Grignard reactions .

Basic: How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- <sup>1</sup>H-NMR :

- The cyclopropane methylene protons (CH2) appear as a multiplet in δ 0.5–1.5 ppm due to ring strain.

- The dihydropyridinone ring protons show distinct splitting patterns: H-3 (δ 6.0–7.0 ppm, doublet) and H-6 (δ 4.5–5.5 ppm, triplet).

- <sup>13</sup>C-NMR :

- The carbonyl carbon (C-2) resonates at δ 160–170 ppm.

- Cyclopropane carbons appear at δ 8–12 ppm (CH2) and δ 15–20 ppm (quaternary C).

- IR : A strong C=O stretch near 1680 cm<sup>-1</sup> confirms the dihydropyridinone core.

For validation, compare with spectral data of structurally related compounds in and .

Basic: What safety precautions are critical when handling this compound?

- Hazard classification : Brominated heterocycles often exhibit acute toxicity (H301/H311) and skin irritation (H315). Refer to GHS guidelines in for handling brominated pyridinones .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles).

- Avoid exposure to moisture to prevent hydrolysis of the cyclopropane group.

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : Employ SHELXD ( ) for phase determination via direct methods .

- Refinement : SHELXL ( ) refines atomic coordinates and thermal parameters. Monitor R1 (<5%) and wR2 (<12%) for convergence .

- Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots to validate bond lengths/angles .

Advanced: How should discrepancies between spectroscopic and computational data be resolved?

- Case example : If NMR suggests equatorial cyclopropane orientation but DFT predicts axial, cross-validate via:

- Statistical validation : Use Hamilton R-factors ( ) to assess crystallographic model accuracy .

Advanced: What mechanistic insights guide the optimization of bromination regioselectivity?

- Electrophilic bromination : The C-5 position is activated by the electron-withdrawing dihydropyridinone ring.

- Competing pathways :

- Steric effects : Substituents at C-4 (methyl) may hinder bromination at adjacent positions.

- Solvent effects : Polar aprotic solvents (e.g., DCM) favor Br2 or NBS-mediated bromination.

- Monitoring : Use LC-MS to track intermediates ( methodology) .

Advanced: How can polymorphism affect pharmacological activity, and how is it characterized?

- Screening : Recrystallize from diverse solvents (e.g., acetone, toluene) to isolate polymorphs.

- Analytical tools :

- PXRD : Compare diffraction patterns with simulated data (Mercury software).

- DSC : Identify melting point variations (>5°C differences indicate polymorphism).

- Bioactivity assays : Test solubility and dissolution rates across polymorphs to correlate with in vitro activity.

Advanced: What strategies validate the absence of tautomeric impurities in the final product?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate tautomers.

- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence near 80°C).

- Isotopic labeling : <sup>15</sup>N-labeled analogs ( ) can clarify tautomeric equilibria via <sup>15</sup>N-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.